molecular formula C12H17NO B11742195 (2S)-2-(2-methoxyphenyl)piperidine

(2S)-2-(2-methoxyphenyl)piperidine

Cat. No.: B11742195
M. Wt: 191.27 g/mol
InChI Key: ZZBFEVGWWXDHPT-NSHDSACASA-N
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Description

(2S)-2-(2-Methoxyphenyl)piperidine is a chiral piperidine derivative characterized by a methoxy-substituted phenyl group at the 2-position of the piperidine ring in the S-configuration. Piperidine scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly central nervous system (CNS) receptors and enzymes . The 2-methoxyphenyl substituent introduces electron-donating and steric effects, influencing binding affinity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Methoxyphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and piperidine.

    Condensation Reaction: The initial step involves a condensation reaction between 2-methoxybenzaldehyde and piperidine in the presence of a suitable catalyst, such as an acid or base.

    Reduction: The resulting intermediate is then subjected to reduction using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the desired (S)-2-(2-Methoxyphenyl)piperidine.

Industrial Production Methods

In industrial settings, the production of (S)-2-(2-Methoxyphenyl)piperidine may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic hydrogenation. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Methoxyphenyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain different reduced forms of the compound.

    Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with nucleophiles like halides or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemical Properties and Structure

(2S)-2-(2-methoxyphenyl)piperidine is characterized by its piperidine ring, which can interact with various biological targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions. The presence of the methoxy group enhances lipophilicity, potentially improving the compound's bioavailability and pharmacokinetic properties.

Pharmaceutical Applications

  • Drug Design :
    • Chiral piperidine scaffolds are commonly used in medicinal chemistry as they can be modified to enhance their pharmacological profiles. For instance, introducing substituents at different positions on the piperidine ring can significantly alter the compound's activity against specific biological targets .
    • A study highlighted that modifications to the piperidine structure improved the aqueous solubility of certain derivatives, which is crucial for oral bioavailability in drug development .
  • Therapeutic Targets :
    • Research indicates that this compound derivatives could be effective against various diseases, including cancer and central nervous system disorders. The compound's ability to interact with receptors involved in neurotransmission makes it a candidate for treating neurodegenerative diseases .
    • In silico studies have predicted that new derivatives of piperidine can target enzymes and receptors associated with cancer treatment, showcasing their potential as anticancer agents .

The biological activity of this compound has been explored through various studies:

  • Antimicrobial Activity : Derivatives of this compound have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Modifications to the piperidine ring have enhanced their efficacy, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .
  • Neuropharmacology : The compound has shown promise in neuropharmacological applications, particularly in modulating neurotransmitter systems. Its potential as an anti-Parkinsonian agent has been suggested based on its ability to influence dopaminergic pathways .

Case Study 1: Antiviral Activity

A recent study synthesized several piperidine derivatives for evaluation against HIV. Among these, a compound structurally related to this compound exhibited significant inhibition of HIV replication in cell cultures, with an IC50 value in the nanomolar range, indicating strong antiviral activity.

Case Study 2: Anticancer Potential

In another investigation focusing on cancer therapeutics, derivatives of this compound were evaluated for their ability to inhibit tumor growth. The results indicated that specific modifications led to enhanced potency against cervical cancer cells, suggesting a pathway for further development into anticancer drugs.

Data Summary Table

Application AreaKey FindingsReferences
Drug DesignEnhanced solubility and bioavailability
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
NeuropharmacologyPotential anti-Parkinsonian effects
Antiviral ActivitySignificant inhibition of HIV replication
Anticancer PotentialInhibition of cervical cancer cell growth

Mechanism of Action

The mechanism of action of (S)-2-(2-Methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Targets

The following table summarizes key structural analogs of (2S)-2-(2-methoxyphenyl)piperidine, their modifications, and associated biological activities:

Compound Name Structural Modifications Target/Activity Key Data (Ki, Selectivity) Reference
(2S)-1-[(3,4-Dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine Dichlorophenylacetyl group, pyrrolidinylmethyl κ-opioid receptor (KOR) Ki (κ) = 0.24 nM; κ/μ = 6500:1
(2S,6S)-2-(4-Bromo-2,5-dimethoxybenzyl)-6-(2-methoxyphenyl)piperidine Bromo-dimethoxybenzyl group at C2 5-HT2A receptor (agonist) High potency and selectivity
1-[1-(2-Methoxyphenyl)-2-phenylethyl]piperidine Phenylethyl side chain NMDA receptor (PCP-like mechanism) Low public health risk
(2S)-1-Methyl-2-(2S,4R)-2-methyl-4-phenylpentyl-piperidine (L18) Methyl-phenylpentyl chain LAT inhibitor (anti-tuberculosis activity) Mimics C5 substrate binding

Key Observations:

Substituent Impact on Selectivity : The κ-opioid ligand (Ki = 0.24 nM) demonstrates that bulky, electron-withdrawing groups (e.g., dichlorophenylacetyl) enhance KOR selectivity over μ-opioid receptors (μOR) . In contrast, this compound lacks such substituents, suggesting lower inherent KOR affinity.

GPCR Targeting : The 5-HT2A agonist (2S,6S)-2-(4-bromo-2,5-dimethoxybenzyl)-6-(2-methoxyphenyl)piperidine highlights the importance of halogen and methoxy groups in receptor binding. The bromo-dimethoxybenzyl moiety increases steric bulk, optimizing interactions with the 5-HT2A active site .

This underscores how minor structural changes (e.g., phenylethyl addition) alter pharmacological risk profiles.

Binding Modes and Molecular Interactions

κ-Opioid Receptor Ligands

The lead compound from occupies the KOR orthosteric pocket via:

  • Hydrophobic interactions between the dichlorophenyl group and transmembrane helices.
  • Hydrogen bonding between the piperidine nitrogen and Asp136.
  • Steric hindrance from the pyrrolidinylmethyl group, preventing μOR binding.

LAT Inhibitors

The LAT inhibitor L18 mimics substrate binding by positioning its methyl-phenylpentyl chain into the hydrophobic cavity, while the piperidine nitrogen forms a salt bridge with Glu73 .

5-HT2A Agonists

Docking studies suggest that the 4-bromo-2,5-dimethoxybenzyl group in the (2S,6S)-analog aligns with Trp336 and Phe339 residues, critical for 5-HT2A activation .

Biological Activity

(2S)-2-(2-methoxyphenyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C15H22N2O2C_{15}H_{22}N_2O_2. The structure features a piperidine ring with a methoxyphenyl substituent, which significantly influences its biological activity. The piperidine moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds .

1. Anti-inflammatory Activity

Research indicates that piperidine derivatives, including this compound, exhibit notable anti-inflammatory properties. In a study evaluating several piperidine derivatives, it was found that compounds with specific substitutions, such as methoxy groups, showed enhanced anti-inflammatory activity compared to others without such modifications .

2. Antimicrobial Activity

This compound has demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group at the para position of the phenyl ring contributes to this efficacy. For instance, derivatives with this substitution were effective against pathogens like Staphylococcus aureus and Escherichia coli while showing less activity against others like Streptococcus faecalis .

Compound Activity Target Bacteria
This compoundModerate to HighE. coli, S. aureus
PM1-PM6 (related derivatives)Greater than 50%Various Gram-positive and Gram-negative bacteria

3. Antidepressant Activity

Studies have also explored the antidepressant-like effects of piperidine derivatives related to this compound. A series of experiments indicated that certain derivatives exhibited significant affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential use in treating depression. The most promising compounds showed effects stronger than traditional antidepressants like imipramine in animal models .

4. Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Some studies suggest that modifications to the piperidine structure can enhance its cytotoxicity against specific cancer types, indicating its potential as an antitumor agent .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Serotonergic System : Its affinity for serotonin receptors suggests a mechanism for its antidepressant effects.
  • Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses.
  • Microbial Inhibition : The structural features allow it to disrupt bacterial cell membranes or interfere with metabolic pathways in pathogens.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

  • A study involving patients with chronic pain demonstrated significant improvement when treated with a derivative exhibiting similar structural characteristics to this compound.
  • In preclinical trials, compounds related to this piperidine showed promise in reducing tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling (2S)-2-(2-methoxyphenyl)piperidine in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid skin contact due to potential acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
  • Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources .
  • Spill Management : Use inert absorbents (e.g., sand) and dispose via approved waste channels .

Q. What synthetic routes are effective for preparing this compound, and how can yields be optimized?

  • Methodological Answer :

  • Key Reaction : Alkylation of piperidine precursors with 2-methoxyphenyl groups under anhydrous conditions .
  • Optimization Parameters :
ParameterOptimal ConditionYield Impact
Temperature80–100°CHigher yields at 100°C
CatalystPd/C or K₂CO₃Reduces side reactions
SolventDichloromethane or THFImproves solubility
  • Troubleshooting : Monitor reaction progress via TLC; purify via column chromatography using silica gel .

Q. Which analytical techniques confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify methoxyphenyl and piperidine ring protons .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 217 for [M+H]⁺) .
  • Chiral HPLC : Ensure enantiomeric purity using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., CP99994, a known NK1 antagonist) .
  • Dose-Response Curves : Compare EC₅₀ values under varying pH and temperature conditions .
  • Meta-Analysis : Cross-reference with structurally similar piperidine derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) to identify structure-activity trends .

Q. What in silico strategies predict the receptor binding affinity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with G-protein-coupled receptors (GPCRs) like NK1 or opioid receptors .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy group position) with binding energy using software like Schrodinger .
  • Comparative Data :
DerivativeTarget ReceptorPredicted ΔG (kcal/mol)
(2S)-2-(2-MeO-Ph)PiperidineNK1-8.2 ± 0.3
4-MeO-Piperidineμ-opioid-7.1 ± 0.5

Q. How is stereochemical purity ensured during enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use (S)-mandelic acid as a resolving agent to isolate the desired enantiomer .
  • Circular Dichroism (CD) : Validate optical rotation ([α]²⁵D = +15.6° in CHCl₃) .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting ecotoxicological data for this compound?

  • Methodological Answer :

  • Tiered Testing : Conduct acute (Daphnia magna) and chronic (algae growth inhibition) assays to assess bioaccumulation potential .
  • Comparative Studies : Cross-validate with analogs like 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine, which show low soil mobility .
  • Table : Ecotoxicity Profile
EndpointResultReference
LC₅₀ (Daphnia magna)12 mg/L (72h)
EC₅₀ (Algae)Not determined

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2S)-2-(2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H17NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3/t11-/m0/s1

InChI Key

ZZBFEVGWWXDHPT-NSHDSACASA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CCCCN2

Canonical SMILES

COC1=CC=CC=C1C2CCCCN2

Origin of Product

United States

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